molecular formula C18H18N4O3 B12168061 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B12168061
M. Wt: 338.4 g/mol
InChI Key: OWLHAROBEBFFTD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by:

  • A 1-methyl-1H-pyrazole core.
  • 4-Methoxyphenyl substituent at position 2.
  • 6-Methoxypyridin-3-yl group as the carboxamide nitrogen substituent.

This compound’s structural uniqueness lies in the combination of dual methoxy groups (on both the phenyl and pyridine rings) and the methylated pyrazole backbone, which may enhance metabolic stability and binding affinity in biological systems compared to analogs with halogens or bulkier substituents .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4O3/c1-22-16(18(23)20-13-6-9-17(25-3)19-11-13)10-15(21-22)12-4-7-14(24-2)8-5-12/h4-11H,1-3H3,(H,20,23)

InChI Key

OWLHAROBEBFFTD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyrazole intermediate.

    Introduction of the Methoxypyridinyl Group: The methoxypyridinyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts and ligands.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features:

Compound Name (Reference) Substituents (Pyrazole Positions) Molecular Weight Key Structural Differences
Target Compound 3-(4-MeO-Ph), N-(6-MeO-Pyridin-3-yl), 1-Me 338.36 Dual methoxy groups, methylated pyrazole
3a () 5-Cl, N-(4-CN-1-Ph) 403.1 Chloro, cyano, phenyl substituents
Compound 65 () N-((S)-1-(((1R,2R)-1-CN-2-OH-Pr)) 428.48 Chiral centers, hydroxyl, cyano groups
Compound 1-[(6-Cl-Pyridyl)Me], N-(4-EtO-Ph) 432.90 Chloropyridyl, ethoxyphenyl
Compound 3-CF3, N-(4-Cl-2-Me-Ph) 463.70 Trifluoromethyl, chloro substituents
5-(4-MeO-Ph)-N-[2-(Pyridin-4-yl)Et] () N-(2-Pyridin-4-yl-Et) 324.35 Pyridinylethyl side chain

Substituent Impact :

  • Methoxy Groups : Enhance solubility and metabolic stability compared to chloro () or trifluoromethyl () groups, which may improve bioavailability .
  • Pyridine vs.

Physicochemical Properties

  • Melting Points: Pyrazole carboxamides with methoxy groups (e.g., ) typically melt between 120–180°C, consistent with the rigid aromatic backbone. Chloro or cyano substituents () increase melting points (e.g., 171–183°C) due to stronger intermolecular forces .
  • Crystallography: ’s monoclinic crystal system (space group P21/n) and dihedral angles (e.g., 7.7° between pyrazole and phenyl) suggest the target compound may adopt similar conformational rigidity .

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3

This structure features a pyrazole ring, methoxyphenyl, and pyridyl substituents, which contribute to its biological properties.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease processes. Specifically, it has been noted for its potential inhibition of certain kinases and other molecular pathways relevant to cancer and inflammatory diseases.

Antiproliferative Effects

Studies have demonstrated that 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests revealed that the compound inhibits cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating potent activity.

Cell Line IC50 (µM)
MCF-70.045
A5490.032

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study evaluating its efficacy against several bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies

  • Cancer Treatment : A recent study investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
  • Inflammatory Diseases : Another research focused on its anti-inflammatory properties, revealing that the compound effectively reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good absorption and distribution characteristics. Studies indicate moderate metabolic stability, with half-life values supporting its potential for oral bioavailability.

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